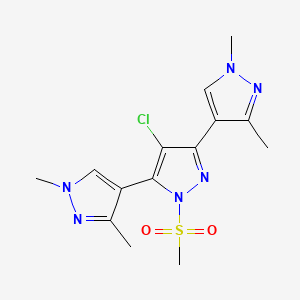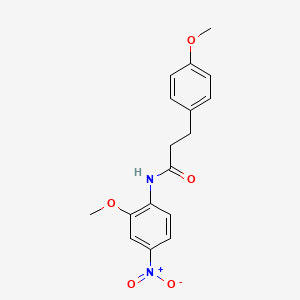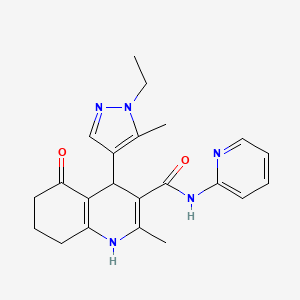
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple pyrazole rings, a chloro substituent, and a methylsulfonyl group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chloro and methylsulfonyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and sulfonylating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro substituent or the pyrazole rings, resulting in dechlorinated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, forming a variety of substituted pyrazole derivatives. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups may enhance its binding affinity to enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole include other pyrazole derivatives with different substituents. For example:
3,5-dimethylpyrazole: Lacks the chloro and methylsulfonyl groups, resulting in different chemical and biological properties.
4-chloro-3,5-dimethylpyrazole: Contains the chloro group but lacks the additional pyrazole rings and methylsulfonyl group.
1-methylsulfonyl-3,5-dimethylpyrazole: Features the methylsulfonyl group but lacks the chloro substituent and additional pyrazole rings
Properties
Molecular Formula |
C14H17ClN6O2S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-methylsulfonylpyrazole |
InChI |
InChI=1S/C14H17ClN6O2S/c1-8-10(6-19(3)16-8)13-12(15)14(21(18-13)24(5,22)23)11-7-20(4)17-9(11)2/h6-7H,1-5H3 |
InChI Key |
VTJZBXMHSOHOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C)C3=CN(N=C3C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10895130.png)
![N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10895131.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B10895149.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)

![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10895181.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B10895189.png)
![N-(4-cyanophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10895203.png)
